molecular formula C11H9NO3 B8710373 Methyl 5-formylindolizine-8-carboxylate

Methyl 5-formylindolizine-8-carboxylate

Cat. No.: B8710373
M. Wt: 203.19 g/mol
InChI Key: DBLRTYNMZUDWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formylindolizine-8-carboxylate is a heterocyclic compound featuring an indolizine core substituted with a formyl group at position 5 and a methyl ester at position 6. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the development of pharmacologically active molecules. For instance, it has been utilized as a precursor in the synthesis of isoxazoline indolizine amides, which are explored for applications in tropical disease therapeutics . The presence of both electron-withdrawing (formyl) and electron-donating (ester) groups on the indolizine scaffold imparts unique reactivity, enabling diverse functionalization pathways.

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

methyl 5-formylindolizine-8-carboxylate

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-5-4-8(7-13)12-6-2-3-10(9)12/h2-7H,1H3

InChI Key

DBLRTYNMZUDWMS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N2C1=CC=C2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Indolizine and Quinoline Families

To contextualize the properties of Methyl 5-formylindolizine-8-carboxylate, the following compounds are analyzed:

Methyl 6-fluoroisoquinoline-8-carboxylate (MFCD29763002)
  • Structure: Features an isoquinoline core with a fluorine substituent at position 6 and a methyl ester at position 7.
  • Applications : Widely used in pharmaceutical research as a building block for drug candidates, leveraging its fluorine atom for enhanced metabolic stability and binding affinity .
  • Key Differences: The isoquinoline scaffold lacks the fused pyrrole ring present in indolizine, altering electronic properties and reactivity.
Methyl 8-bromoquinoline-5-carboxylate (CAS 253787-45-0)
  • Structure: A quinoline derivative with a bromine atom at position 8 and a methyl ester at position 3.
  • Molecular Weight : 266.09 g/mol; larger than this compound due to bromine’s atomic mass .
  • Reactivity : Bromine enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the formyl group in the indolizine analogue offers aldehyde-specific reactivity (e.g., condensation or reduction).
Methyl 5′-Chloro-8-formyl-5-hydroxy-1′,3′,3′-trimethyl-spiro-[chromene-2,2′-indoline]-6-carboxylate
  • Structure : A spirocyclic compound combining chromene and indoline moieties, with a formyl group and methyl ester.
  • Complexity : The spiro architecture introduces steric hindrance, reducing accessibility for nucleophilic attacks compared to the planar indolizine system .

Functional Group-Driven Comparisons

Table 1: Key Functional and Structural Properties
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups Applications
This compound Indolizine 5-formyl, 8-methyl ester ~207.18 (calculated) Aldehyde, Ester Drug intermediates
Methyl 6-fluoroisoquinoline-8-carboxylate Isoquinoline 6-fluoro, 8-methyl ester ~219.19 (calculated) Halogen, Ester Pharmaceuticals
Methyl 8-bromoquinoline-5-carboxylate Quinoline 8-bromo, 5-methyl ester 266.09 Halogen, Ester Cross-coupling synthesis
Sandaracopimaric acid methyl ester Diterpenoid Methyl ester of resin acid ~330 (estimated) Carboxylic ester, Terpene Resin analysis
Methyl salicylate Aromatic ester Hydroxyl, methyl ester 152.15 Phenolic ester VOC standards
Key Observations :

Electronic Effects : The formyl group in this compound enhances electrophilicity at position 5, facilitating nucleophilic additions (e.g., hydrazine coupling for hydrazone formation). In contrast, halogenated analogues (e.g., bromo or fluoro derivatives) prioritize halogen-mediated reactivity.

Steric Considerations: Spirocyclic derivatives (e.g., ) exhibit reduced reactivity due to steric constraints, whereas planar indolizine/quinoline systems enable easier functionalization.

Application Divergence: Indolizine/quinoline esters are primarily used in drug synthesis, while diterpenoid esters () and simple aromatic esters () serve in material science and analytical chemistry.

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